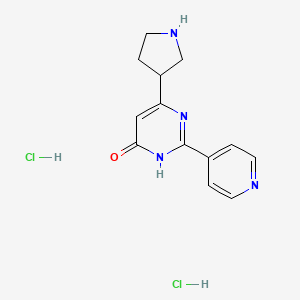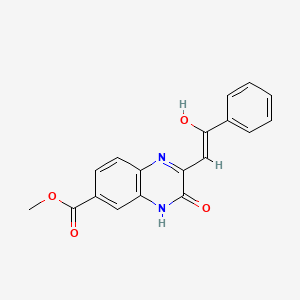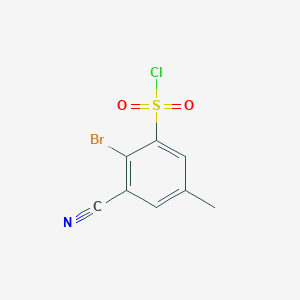
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride
Übersicht
Beschreibung
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride, also known as BMCS, is a synthetic compound used in a variety of laboratory experiments. It is a colorless, crystalline solid that is soluble in water and other organic solvents. BMCS is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent probe in imaging applications. BMCS has a wide range of applications in both academic and industrial research.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is used in a variety of scientific research applications, including organic synthesis, biochemistry, and imaging. It is used as a reagent in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, polymers, and dyes. In biochemistry, 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is used as a catalyst in a variety of biochemical reactions. In imaging applications, 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is used as a fluorescent probe to detect and quantify molecules in a sample.
Wirkmechanismus
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is used as a catalyst in biochemical reactions because of its ability to activate substrates by forming a covalent bond. This covalent bond is formed when the sulfonyl chloride group of 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride reacts with a substrate molecule, resulting in the formation of a sulfonamide. The sulfonamide then undergoes hydrolysis, resulting in the formation of a new bond between the substrate and the sulfonamide.
Biochemical and Physiological Effects
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes, including proteases and phosphatases. 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride has also been shown to increase the production of reactive oxygen species and decrease the production of superoxide dismutase. 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride has also been shown to increase the production of nitric oxide, which has a variety of physiological effects, including vasodilation and increased blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride in laboratory experiments is its ability to activate substrates by forming a covalent bond. This allows researchers to synthesize a variety of compounds, including pharmaceuticals, polymers, and dyes. Additionally, 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is relatively stable, making it suitable for use in a variety of laboratory experiments. However, 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is toxic and should be handled with care. Additionally, 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is relatively expensive, making it unsuitable for large-scale experiments.
Zukünftige Richtungen
There are a number of potential future directions for 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride-related research. One potential direction is to explore the use of 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride in the synthesis of novel compounds, such as pharmaceuticals and polymers. Additionally, 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride could be used to develop new imaging techniques, such as fluorescent probes for detecting and quantifying molecules in a sample. Finally, further research could be conducted to explore the biochemical and physiological effects of 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride, such as its ability to increase the production of reactive oxygen species and nitric oxide.
Eigenschaften
IUPAC Name |
2-bromo-3-cyano-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-2-6(4-11)8(9)7(3-5)14(10,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUFYZVSIZNIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414537.png)
![N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414538.png)
![3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B1414540.png)
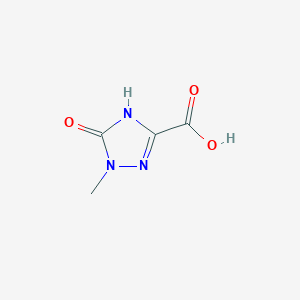

![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-5-methoxy-1,3-dihydro-indol-2-one](/img/structure/B1414548.png)
![3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-7-methyl-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414549.png)
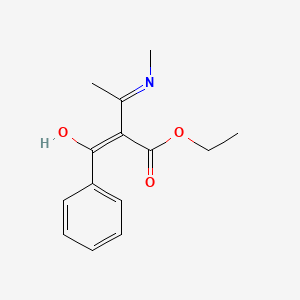
![N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414552.png)
![N-methyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414553.png)
![2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride](/img/structure/B1414554.png)
